molecular formula C19H19N3O3 B7699819 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide

3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide

Cat. No. B7699819
M. Wt: 337.4 g/mol
InChI Key: ZOJFGIVJTNSUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPO, and it has been extensively studied for its biochemical and physiological effects on living organisms.

Scientific Research Applications

MPO has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. MPO has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of MPO is not fully understood. However, it has been suggested that MPO may exert its effects by inhibiting the production of pro-inflammatory cytokines and chemokines. MPO has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
MPO has been found to have several biochemical and physiological effects on living organisms. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. MPO has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, MPO has been found to have antibacterial properties and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPO in lab experiments is that it is relatively easy to synthesize and purify. MPO is also stable under a wide range of conditions, which makes it suitable for use in various types of experiments. However, one of the limitations of using MPO in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on MPO. One of the areas that requires further study is the mechanism of action of MPO. Understanding the mechanism of action of MPO will help to identify its potential applications in various fields of scientific research. Another area that requires further study is the potential use of MPO in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to explore the potential use of MPO in the treatment of bacterial infections.
Conclusion:
In conclusion, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects on living organisms, and it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Further research is needed to fully understand the mechanism of action of MPO and to explore its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of MPO involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with p-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure MPO.

properties

IUPAC Name

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-6-8-15(9-7-13)20-17(23)10-11-18-21-19(22-25-18)14-4-3-5-16(12-14)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJFGIVJTNSUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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